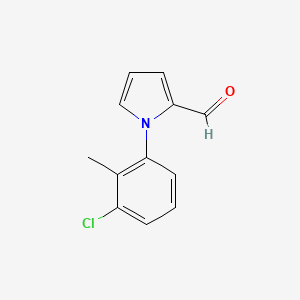
1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde (CMPCA) is an organic compound that is commonly used in synthetic chemistry and scientific research. It is a versatile molecule with a wide range of applications for the synthesis of other compounds and for the investigation of biochemical and physiological processes. This article will discuss the synthesis method of CMPCA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Applications De Recherche Scientifique
Supramolecular Chemistry
A study by Giannopoulos et al. (2014) explored the use of a pyrrole derivative as a ligand in the formation of a high nuclearity {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior and represents a significant contribution to the field of molecular magnetism and supramolecular chemistry (Giannopoulos et al., 2014).
Crystal Structure Analysis
Research by Xu and Shi (2011) detailed the synthesis and crystal structure determination of a pyrazole derivative. This work contributes to our understanding of molecular configurations and interactions within crystalline materials, which is crucial for the design of new materials with specific properties (Xu & Shi, 2011).
Fluorinated Pyrroles Synthesis
Surmont et al. (2009) developed a methodology for preparing various new 3-fluorinated pyrroles, showcasing the versatility of pyrrole derivatives in synthesizing compounds with potential applications in materials science and organic electronics (Surmont et al., 2009).
Antimicrobial Schiff Bases
A study conducted by Hamed et al. (2020) on the synthesis of Schiff bases from heteroaryl pyrazole derivatives and chitosan revealed the antimicrobial potential of these compounds. This research underscores the role of pyrrole derivatives in developing new antimicrobial materials (Hamed et al., 2020).
Organic Synthesis and Catalysis
Research on the Knoevenagel condensation of pyrrole-2-carbaldehyde with phenyl acetonitriles in various ionic liquids by Otaibi et al. (2014) highlights the utility of pyrrole derivatives in catalysis and organic synthesis. The study identified efficient conditions for synthesizing 3-substituted-(1H-pyrrol-2-yl)acrylonitriles with potential applications in medicinal chemistry and materials science (Otaibi et al., 2014).
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-9-11(13)5-2-6-12(9)14-7-3-4-10(14)8-15/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIWEMIBCRATKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394157 |
Source


|
| Record name | 1-(3-chloro-2-methylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
299165-40-5 |
Source


|
| Record name | 1-(3-chloro-2-methylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

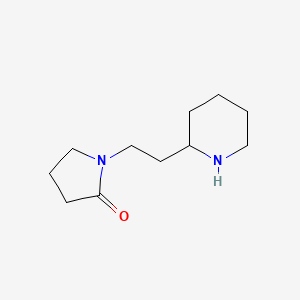
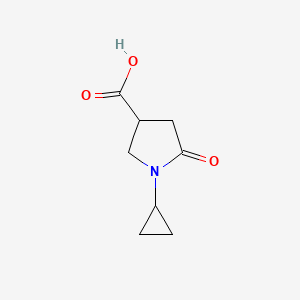
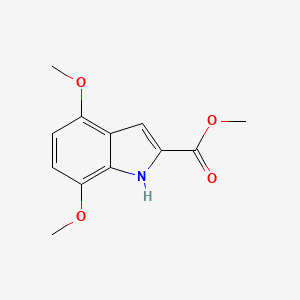

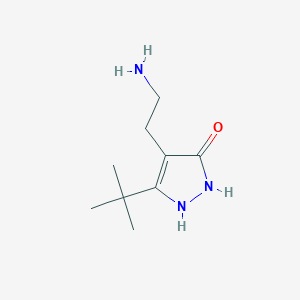
![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)
![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)

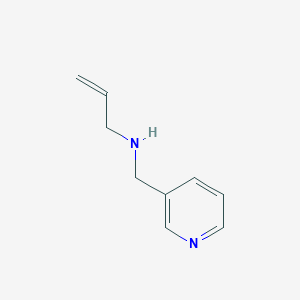
![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)

![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)
![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)
